molecular formula C4H6N4O4S B1216332 5-Imidazolesulfonamide, 1-methyl-4-nitro- CAS No. 6339-55-5

5-Imidazolesulfonamide, 1-methyl-4-nitro-

Cat. No. B1216332
CAS RN: 6339-55-5
M. Wt: 206.18 g/mol
InChI Key: MWZUIMSIQYBGBM-UHFFFAOYSA-N
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Description

5-Imidazolesulfonamide, 1-methyl-4-nitro-, is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to the class of nitroimidazoles, which are compounds characterized by the presence of a nitro group (-NO2) attached to an imidazole ring. Nitroimidazoles have been extensively studied for their biological activities, including antimicrobial and antiprotozoal effects.

Synthesis Analysis

The synthesis of nitroimidazole derivatives, including 1-methyl-4-nitro-1H-imidazole and related compounds, involves various chemical strategies. For instance, one-pot synthesis methods have been reported for the efficient generation of diversely functionalized imidazoles, leveraging the reactivity of nitroimidazoles with different reagents under controlled conditions (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of nitroimidazoles is characterized by the presence of a nitro group and an imidazole ring. X-ray crystallography studies have been employed to determine the crystal structures of these compounds, revealing detailed insights into their molecular geometry, bond lengths, and angles, which are critical for understanding their chemical reactivity and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitroimidazoles undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which can be exploited to synthesize a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of the nitro group, which can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of 1-methyl-4-nitro-1H-imidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties can be tailored by modifying the chemical structure, for example, through the introduction of substituents on the imidazole ring, to enhance their solubility or stability (Shahid et al., 2016).

Chemical Properties Analysis

The chemical properties of nitroimidazoles, including acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The nitro group significantly impacts these properties by altering the electron density on the imidazole ring, which can influence the compound's behavior in chemical reactions. These properties are essential for designing nitroimidazole derivatives with desired biological activities and chemical stabilities (Backler et al., 2020).

Scientific Research Applications

Synthesis and Biological Activity

5-Imidazolesulfonamide, 1-methyl-4-nitro-, and its derivatives have been extensively studied for their synthesis and biological activities. Research shows that these compounds exhibit significant antibacterial and antitrichomonal activities. For example, studies have synthesized and evaluated the biological activities of various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, noting their effectiveness against certain microorganisms like Staphylococcus aureus and Bacillus subtilis (Cavalleri, Volpe, Arioli, & Lancini, 1977), (Letafat et al., 2008).

Photochemical Behavior

Research into the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, a compound closely related to 5-Imidazolesulfonamide, 1-methyl-4-nitro-, reveals that these compounds undergo photorearrangement in water-containing solutions, yielding various products. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in different environments (Pfoertner & Daly, 1987).

Electrochemical Behavior

The electrochemical behavior of 4-nitroimidazole and 2-methyl-5-nitroimidazole, which share structural similarities with 5-Imidazolesulfonamide, 1-methyl-4-nitro-, has been explored. Understanding their electrochemical properties is essential for their potential application in various chemical and pharmaceutical processes (Roffia, Gottardi, & Vianello, 1982).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of derivatives of 5-Imidazolesulfonamide, 1-methyl-4-nitro-. These studies have synthesized novel compounds and evaluated their effectiveness against various pathogens, providing insights into their potential use in treating infections (Shafiee et al., 2002), (Brahmayya et al., 2013).

Nitroimidazole Derivatives and Cancer Research

Research into 4-nitroimidazole derivatives, closely related to 5-Imidazolesulfonamide, 1-methyl-4-nitro-, has shown promise in cancer research. The synthesis and evaluation of these compounds have been conducted, revealing their potential as anticancer agents, opening new avenues in cancer therapy (Al-Soud et al., 2021).

properties

IUPAC Name

3-methyl-5-nitroimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZUIMSIQYBGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212799
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID70212799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Imidazolesulfonamide, 1-methyl-4-nitro-

CAS RN

6339-55-5
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38075
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075
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Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source FDA Global Substance Registration System (GSRS)
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